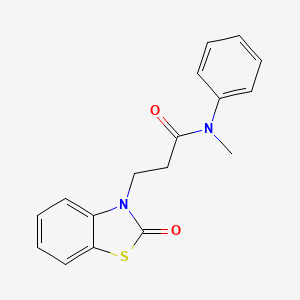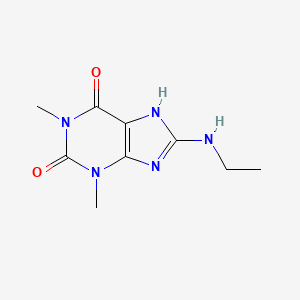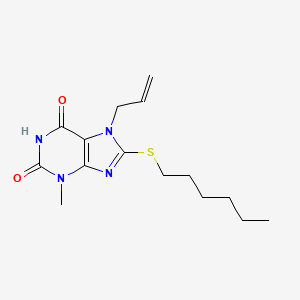
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide, also known as MTPT, is a heterocyclic compound that has been widely studied in the scientific community. It is a synthetic compound that has a wide range of applications in both laboratory experiments and scientific research.
科学的研究の応用
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has been used in a wide range of scientific research studies. It has been studied for its potential use as an anti-inflammatory agent, an antifungal agent, and an antitumor agent. It has also been studied for its potential use as a ligand for metal-ion complexes, as a catalyst for organic reactions, and as a catalyst for the oxidation of organic compounds. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in solution.
作用機序
The exact mechanism of action of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is not yet fully understood, however, it is believed to act as an inhibitor of the cyclooxygenase enzyme, which is involved in the production of pro-inflammatory molecules. Additionally, it is believed to act as an antioxidant, which means it can scavenge free radicals and prevent oxidative damage to cells. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as inhibit the activity of certain enzymes. Additionally, it has been shown to have an anti-tumor effect and to inhibit the growth of certain fungi. Furthermore, it has been shown to have an anti-cancer effect and to modulate the activity of certain hormones.
実験室実験の利点と制限
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has several advantages when used in laboratory experiments. It is a relatively stable compound, which means it can be stored for long periods of time without degrading. Additionally, it is easy to synthesize and can be used in a wide range of experiments. However, there are also some limitations to using N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in some experiments. Additionally, it has a relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide. One potential direction is to further explore the potential therapeutic applications of the compound. Additionally, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as a ligand for metal-ion complexes. Furthermore, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as a fluorescent probe for the detection of metal ions in solution. Additionally, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as a catalyst for organic reactions. Finally, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as an antioxidant.
合成法
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is synthesized through a multi-step process that begins with the reaction of a 2-amino-1,3-benzothiazole and a tosyl chloride. This reaction yields a 2-chloro-3-methyl-1,3-benzothiazole, which is then reacted with a primary amine and a methyl iodide to form a 2-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide. This reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium. The final step involves the purification of the compound using a chromatographic technique.
特性
IUPAC Name |
N-methyl-3-(2-oxo-1,3-benzothiazol-3-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXQHKRQOKCTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)
![3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6418551.png)

![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)

![2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6418589.png)
![6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one](/img/structure/B6418594.png)

![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B6418605.png)

![2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B6418618.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)
![2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6418640.png)
